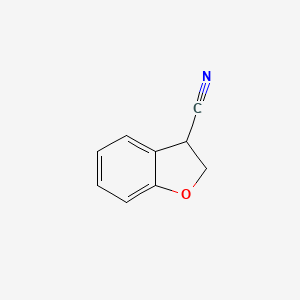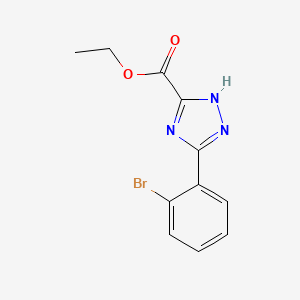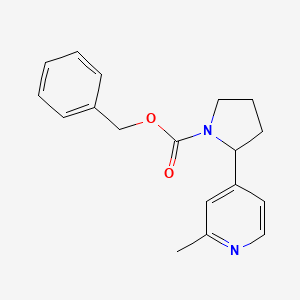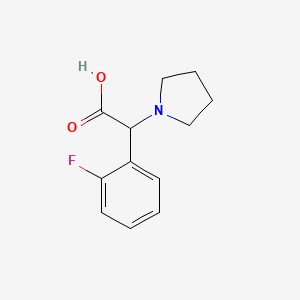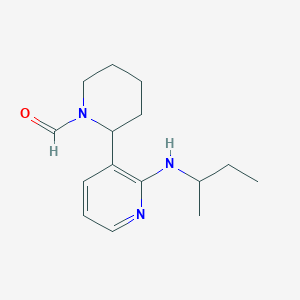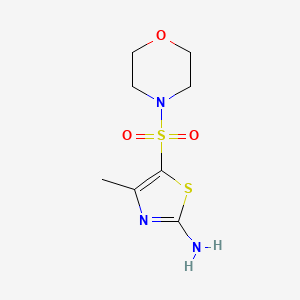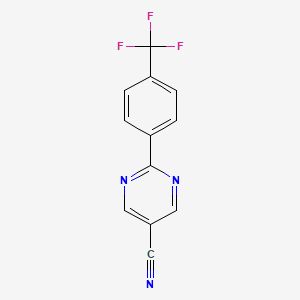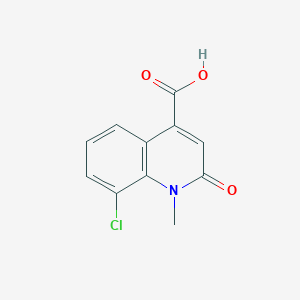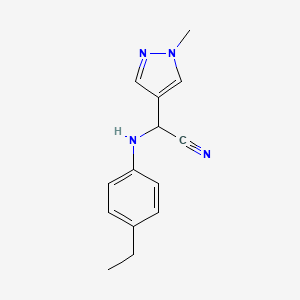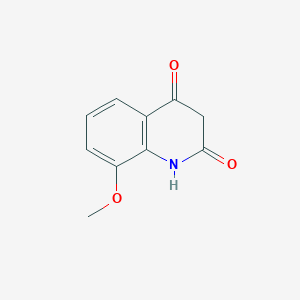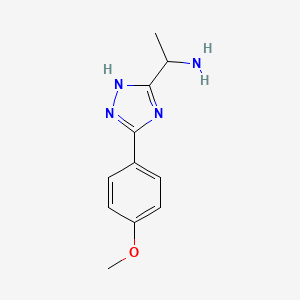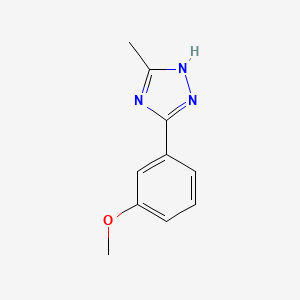
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine under acidic conditions. Trifluoroacetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine involves its interaction with specific molecular targets. It can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions lead to various biological effects, including anti-inflammatory and neuroprotective activities.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the cycloheptane ring.
N-(Pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrimidine ring.
3-Bromoimidazo[1,2-a]pyridines: Features an imidazo[1,2-a]pyridine ring instead of a pyrimidine ring.
Uniqueness
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is unique due to the presence of the cycloheptane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C16H26N4 |
|---|---|
分子量 |
274.40 g/mol |
IUPAC名 |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H26N4/c1-2-4-8-15(7-3-1)17-11-14-12-18-16(19-13-14)20-9-5-6-10-20/h12-13,15,17H,1-11H2 |
InChIキー |
OQOVIEZPIBJCHP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



